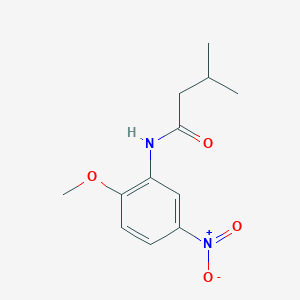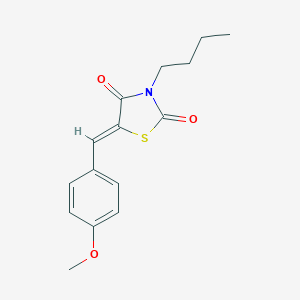![molecular formula C17H19NO6S B229700 N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine, also known as MDL 100,907, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, cognition, and perception. Therefore, MDL 100,907 has been investigated for its effects on these processes and its potential therapeutic applications.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been investigated for its potential applications in various scientific research fields, including neuroscience, pharmacology, and psychiatry. One of the primary applications of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 is in the study of the 5-HT2A receptor and its role in various physiological processes. N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been used to investigate the effects of 5-HT2A receptor antagonism on mood regulation, cognition, and perception. Additionally, N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been used to study the effects of 5-HT2A receptor antagonism on various psychiatric disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 is a selective antagonist of the 5-HT2A receptor, which means that it binds to the receptor and prevents its activation by serotonin. The 5-HT2A receptor is involved in various physiological processes, including mood regulation, cognition, and perception. Therefore, the antagonism of this receptor by N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 can lead to various effects on these processes. The exact mechanism of action of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 is not fully understood, but it is believed to involve the blockade of the 5-HT2A receptor and the subsequent modulation of downstream signaling pathways.
Biochemical and Physiological Effects
N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the alteration of neuronal activity. Additionally, N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been shown to have effects on various physiological processes, including mood regulation, cognition, and perception. The exact effects of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 on these processes depend on the specific experimental conditions and the dose of the compound used.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 is its selectivity for the 5-HT2A receptor. This selectivity allows for the investigation of the specific effects of 5-HT2A receptor antagonism on various physiological processes. Additionally, N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been extensively studied, and its effects on various processes are well-documented. However, there are also limitations to the use of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 in lab experiments. One limitation is the potential for off-target effects, as N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 may bind to other receptors in addition to the 5-HT2A receptor. Additionally, the effects of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 may vary depending on the experimental conditions, and the dose of the compound used may be a critical factor in determining its effects.
Future Directions
There are several future directions for research on N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907. One direction is the investigation of the effects of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 on various psychiatric disorders, including schizophrenia, depression, and anxiety. Additionally, further research is needed to elucidate the exact mechanism of action of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 and its effects on downstream signaling pathways. Another direction is the development of more selective and potent 5-HT2A receptor antagonists that can be used in clinical settings. Finally, the investigation of the potential therapeutic applications of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 in various diseases and conditions is an area of ongoing research.
Synthesis Methods
The synthesis of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 involves several steps and requires specialized equipment and expertise. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with N-methyl glycine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with p-toluenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is coupled with phenylalanine using a peptide coupling agent to form N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907. The synthesis of N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine 100,907 has been extensively optimized, and various modifications have been made to improve the yield and purity of the compound.
properties
Molecular Formula |
C17H19NO6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H19NO6S/c1-23-13-8-9-15(24-2)16(11-13)25(21,22)18-14(17(19)20)10-12-6-4-3-5-7-12/h3-9,11,14,18H,10H2,1-2H3,(H,19,20) |
InChI Key |
RAFXOZPWWMVBIR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



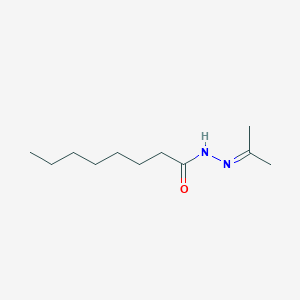

![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
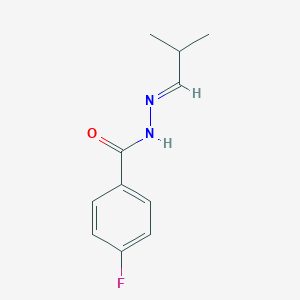
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![3-nitro-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229629.png)
![1-N',6-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hexanedihydrazide](/img/structure/B229631.png)
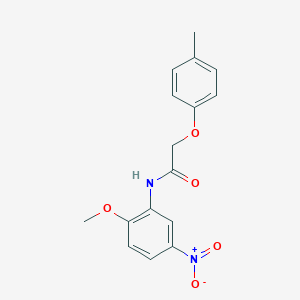
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)

![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)
